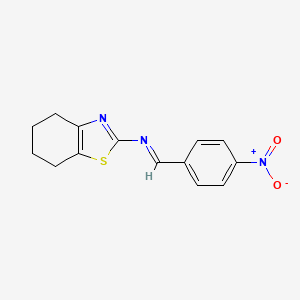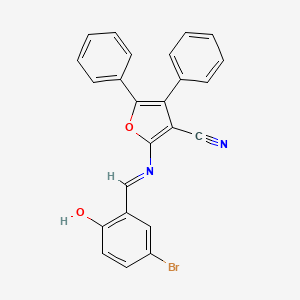
(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and thiazolidinone moieties in its structure suggests it may exhibit interesting biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a series of nucleophilic addition and cyclization reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The benzyl and indole groups can participate in various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety may interact with biological receptors, while the thiazolidinone ring could modulate enzyme activity. These interactions can influence various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-5-[(1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: Shares a similar core structure but with different substituents.
Thiazolidinediones: A class of compounds with a thiazolidinone core, known for their antidiabetic properties.
Indole derivatives: Compounds containing the indole moiety, widely studied for their biological activities.
Uniqueness: : The unique combination of the indole and thiazolidinone moieties in (5E)-3-BENZYL-5-[(1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides a distinct set of chemical and biological properties that are not commonly found in other compounds
Propriétés
Formule moléculaire |
C19H14N2OS2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C19H14N2OS2/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+ |
Clé InChI |
DOQUBOOYYQFYDL-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methylphenyl)methylene]-7-nitro-9H-fluoren-2-amine](/img/structure/B11702282.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11702285.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702300.png)




![2-[11-(3-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11702336.png)
![(1E)-1-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11702337.png)
![(2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11702342.png)
![2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11702347.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702348.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702353.png)

